Ononin; Fomononetin-7-O-glucoside
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Overview
Description
Ononin is a naturally occurring isoflavone glycoside, specifically the 7-O-β-D-glucopyranoside of formononetin. It is found in various plants, including soybeans and Glycyrrhiza uralensis . Ononin exhibits a range of pharmacological properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ononin can be synthesized through the glycosylation of formononetin. The process involves the reaction of formononetin with a suitable glycosyl donor under acidic or enzymatic conditions to form the glycosidic bond .
Industrial Production Methods: Industrial production of ononin typically involves extraction from plant sources such as soybeans and Glycyrrhiza uralensis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure ononin .
Types of Reactions:
Oxidation: Ononin can undergo oxidation reactions, leading to the formation of various oxidative metabolites.
Reduction: Reduction reactions can convert ononin into its aglycone form, formononetin.
Substitution: Ononin can participate in substitution reactions, particularly involving the glucoside moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic or basic conditions facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidative metabolites of ononin.
Reduction: Formononetin.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Ononin is used as a precursor in the synthesis of other bioactive compounds.
Biology: It has been shown to exhibit antioxidant and anti-inflammatory properties.
Medicine: Ononin demonstrates anticancer activity, particularly against laryngeal cancer and osteosarcoma It also shows potential in treating cerebral ischemia/reperfusion injury by suppressing inflammatory responses.
Industry: Ononin is used in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Comparison with Similar Compounds
- Formononetin
- Daidzein
- Genistein
- Biochanin A
Ononin’s unique glycoside structure and its diverse pharmacological activities make it a compound of significant interest in scientific research and industrial applications.
Properties
Molecular Formula |
C22H28O9 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C22H28O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-5,10,13-14,16-17,19-23,25-27H,6-9H2,1H3/t13?,14?,16?,17-,19-,20+,21-,22-/m1/s1 |
InChI Key |
VRBWOAPDXHDWTQ-IRDFEOSRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3CC(CCC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3CC(CCC3C2=O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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